3-(4-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(4-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core, an oxadiazole ring, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Substitution Reactions: The aromatic substituents, such as the 4-methoxybenzyl and o-tolyl groups, are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the oxadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated precursors and nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may lead to partially or fully reduced derivatives.
Scientific Research Applications
3-(4-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and light-emitting materials.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound’s structure allows it to bind to the active sites of these enzymes, blocking their activity and thereby inhibiting cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxybenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- 3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Uniqueness
Compared to similar compounds, 3-(4-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione stands out due to its specific substitution pattern, which may confer unique biological activity and physical properties. The presence of the o-tolyl group, in particular, can influence its binding affinity to molecular targets and its overall stability.
Properties
Molecular Formula |
C25H20N4O4 |
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Molecular Weight |
440.4 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H20N4O4/c1-15-5-3-4-6-19(15)22-27-23(33-28-22)17-9-12-20-21(13-17)26-25(31)29(24(20)30)14-16-7-10-18(32-2)11-8-16/h3-13H,14H2,1-2H3,(H,26,31) |
InChI Key |
VUQACMMNMIFZND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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